molecular formula C13H13N5 B14211981 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-36-0

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14211981
CAS No.: 787591-36-0
M. Wt: 239.28 g/mol
InChI Key: JEPAGJWRFPDYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound features an imidazo[1,2-a]pyrazine core, which is known for its significant biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This reaction is typically catalyzed by iodine and carried out under mild conditions to yield the desired imidazo[1,2-a]pyrazine derivatives in good yields .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency and atom economy. MCRs allow for the incorporation of almost all starting materials into the final product, simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

Properties

CAS No.

787591-36-0

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

3-(3-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,15,16)

InChI Key

JEPAGJWRFPDYAX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.